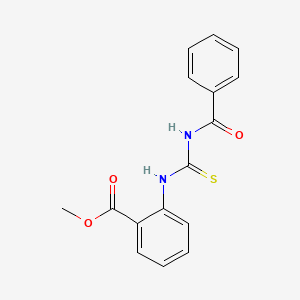

Methyl 2-(3-benzoylthioureido)benzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-(benzoylcarbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-21-15(20)12-9-5-6-10-13(12)17-16(22)18-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHZYUXTUBJGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358212 | |

| Record name | Methyl 2-[(benzoylcarbamothioyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77711-35-4 | |

| Record name | Methyl 2-[(benzoylcarbamothioyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 3 Benzoylthioureido Benzoate and Analogues

Novel Synthetic Routes and Reaction Pathway Optimization

The primary and most established route for the synthesis of N,N'-disubstituted thioureas, including Methyl 2-(3-benzoylthioureido)benzoate, involves the reaction of an amine with an isothiocyanate. In the context of the target molecule, this translates to the reaction of methyl anthranilate with benzoyl isothiocyanate.

A common and effective method for preparing benzoyl isothiocyanate is through the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile. The in situ generated benzoyl isothiocyanate is then reacted directly with the appropriate amine, in this case, methyl 2-aminobenzoate (B8764639) (methyl anthranilate), to yield the final product. The reaction is typically carried out under reflux conditions to ensure completion. nih.gov

The general reaction scheme is as follows: Step 1: Formation of Benzoyl Isothiocyanate Benzoyl Chloride + NH₄SCN → Benzoyl Isothiocyanate + NH₄Cl

Step 2: Formation of this compound Benzoyl Isothiocyanate + Methyl 2-aminobenzoate → this compound

Optimization of this pathway often involves screening different solvents and reaction times. Acetone is a commonly used solvent that facilitates the reaction and allows for easy work-up. researchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

A detailed synthetic procedure for a closely related analogue, Methyl 2-(3-benzoylthioureido)acetate, has been reported, which provides a strong basis for the synthesis of the title compound. nih.gov This procedure involves the dropwise addition of benzoyl chloride to a suspension of ammonium thiocyanate in anhydrous acetone, followed by reflux. After cooling, a solution of the corresponding amino ester in acetone is added, and the mixture is refluxed again. The product is then isolated by pouring the reaction mixture into ice-cold water and collecting the precipitate.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Condition | Product | Yield |

| Benzoyl Chloride | Ammonium Thiocyanate | Methyl 2-aminobenzoate | Acetone | Reflux | This compound | High |

| Benzoyl Chloride | Ammonium Thiocyanate | Glycine methyl ester | Acetone | Reflux | Methyl 2-(3-benzoylthioureido)acetate | 73% nih.gov |

Catalytic Strategies in the Preparation of this compound

While the uncatalyzed reaction between benzoyl isothiocyanate and an amine is generally efficient, various catalytic strategies can be employed to enhance reaction rates, improve yields, and promote milder reaction conditions.

Phase Transfer Catalysis: In the synthesis of related thiourea (B124793) derivatives, phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) have been utilized. PTCs are particularly useful when dealing with reactants that have different solubilities, facilitating the transfer of reactants across the phase boundary and accelerating the reaction.

Lewis Acid Catalysis: Lewis acids can be employed to activate the isothiocyanate group, making it more electrophilic and susceptible to nucleophilic attack by the amine. While not always necessary for simple benzoylthiourea (B1224501) syntheses, this approach can be beneficial for less reactive substrates.

Solid Acid Catalysis: For the esterification step to produce the precursor, methyl benzoate (B1203000), solid acid catalysts such as zirconium-based catalysts have been investigated as a reusable and environmentally friendly alternative to traditional mineral acids like sulfuric acid. mdpi.com These catalysts can be easily recovered and reused multiple times.

| Catalyst Type | Example | Application | Advantages |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Synthesis of N-acylthiourea derivatives | Improved reaction rates, useful for biphasic systems |

| Solid Acid Catalyst | Zirconium/Titanium Solid Acid | Esterification of benzoic acid to methyl benzoate | Reusable, environmentally friendly mdpi.com |

Mechanistic Investigations of Synthetic Transformations

The formation of this compound proceeds through a well-understood nucleophilic addition mechanism. The key steps are:

Formation of Benzoyl Isothiocyanate: The reaction between benzoyl chloride and ammonium thiocyanate is a nucleophilic acyl substitution where the thiocyanate ion acts as the nucleophile, displacing the chloride ion.

Nucleophilic Attack: The amino group of methyl anthranilate acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of benzoyl isothiocyanate.

Proton Transfer: A proton is transferred from the nitrogen atom of the former amino group to the nitrogen atom of the isothiocyanate group, resulting in the stable thiourea linkage.

The reaction mechanism for the formation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate is a topic of interest, with studies exploring the intermediates and transition states involved. researchgate.net

Furthermore, mechanistic studies on the decomposition of N-substituted-N'-benzoylthioureas have been conducted using Density Functional Theory (DFT) calculations. nist.gov These studies reveal that under certain conditions, these compounds can decompose to form benzamides and thiobenzamides. The electronic nature of the substituents on the aryl ring can influence the decomposition pathway, with electron-donating groups favoring the formation of benzamides. nist.gov

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in organic chemistry. The synthesis of thiourea derivatives is no exception.

Solvent-Free Synthesis: Several methods for the synthesis of thiourea derivatives have been developed that proceed under solvent-free conditions. researchgate.net These reactions are often carried out by simply grinding the reactants together at room temperature or with gentle heating, which significantly reduces the use of volatile organic compounds (VOCs).

Use of Green Solvents: The use of water or deep eutectic solvents (DESs) as reaction media offers a green alternative to traditional organic solvents. nih.gov DESs are mixtures of salts that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and can be recycled. For instance, a choline (B1196258) chloride/urea-based DES has been shown to be an effective medium for the synthesis of related quinazolinone derivatives from anthranilic acid and isothiocyanates. google.com

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, are highly desirable from a green chemistry perspective. nih.gov The in situ generation of benzoyl isothiocyanate followed by the immediate reaction with methyl anthranilate is an example of a one-pot approach that minimizes waste and improves efficiency.

| Green Chemistry Approach | Description | Example |

| Solvent-Free Reaction | Reactants are mixed and reacted without a solvent, often with grinding or heating. | Three-component reaction of 6-amino-N,N′-dimethyluracil, ammonium thiocyanate, and aroyl chlorides. researchgate.net |

| Green Solvents | Use of environmentally benign solvents like water or Deep Eutectic Solvents (DESs). | Synthesis of thioureas in a choline chloride/tin(II) chloride DES. nih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in a single reactor. | In situ formation of benzoyl isothiocyanate followed by reaction with an amine. |

Structural Elucidation and Conformational Analysis of Methyl 2 3 Benzoylthioureido Benzoate

Application of Advanced Spectroscopic Techniques for Structural Assignment (e.g., 2D NMR, HRMS)

The definitive structural assignment of a novel organic compound like Methyl 2-(3-benzoylthioureido)benzoate would heavily rely on a suite of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition by providing a highly accurate mass-to-charge ratio, which in turn yields the molecular formula.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for unambiguously assigning the ¹H and ¹³C chemical shifts. HSQC experiments establish direct one-bond correlations between protons and their attached carbons, while HMBC reveals longer-range (two- to three-bond) correlations. These correlations are vital for piecing together the molecular framework, for instance, by connecting the methyl protons of the ester group to the carbonyl carbon and the aromatic protons to their respective carbons in both the benzoate (B1203000) and benzoyl rings.

Currently, specific 2D NMR and HRMS data for this compound have not been reported in the scientific literature, precluding a detailed spectroscopic assignment.

Single-Crystal X-ray Diffraction Analysis of Molecular Architecture and Supramolecular Interactions

The most precise method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This powerful technique would provide a wealth of information about this compound, including bond lengths, bond angles, and torsion angles, which define its molecular conformation in the solid state. For related benzoylthiourea (B1224501) derivatives, studies have shown that the conformation around the C-N bonds of the thiourea (B124793) moiety can vary, adopting either cis or trans configurations. researchgate.netnih.gov For example, in the closely related structure of Methyl 2-(3-benzoylthioureido)acetate, the methyl acetate (B1210297) and benzoyl groups adopt a cis-trans configuration with respect to the thiono S atom across the C-N bonds. nih.gov

Furthermore, X-ray diffraction analysis would be instrumental in identifying and characterizing the supramolecular interactions, such as hydrogen bonds and other non-covalent interactions, that govern the crystal packing. However, there are no published crystallographic data for this compound in the Cambridge Structural Database or other publicly accessible resources.

Computational Methods for Conformational Preferences and Energetics

In the absence of experimental data, computational chemistry serves as a valuable tool for predicting molecular properties. Methods such as Density Functional Theory (DFT) could be employed to investigate the conformational landscape of this compound. By calculating the relative energies of different possible conformers (e.g., rotational isomers around the various single bonds), the most stable, low-energy structures in the gas phase or in solution can be identified.

These computational studies could also predict spectroscopic features, such as NMR chemical shifts, which would be invaluable for comparison if and when experimental data become available. A theoretical analysis of the molecular orbitals (e.g., HOMO and LUMO) could also provide insights into the compound's reactivity and electronic properties. To date, no such computational studies have been published specifically for this compound.

Hydrogen Bonding Networks and Crystal Packing Motifs

The molecular structure of this compound contains several functional groups that can participate in hydrogen bonding: the N-H groups of the thiourea linkage as hydrogen bond donors, and the carbonyl oxygen atoms of the benzoyl and ester groups, as well as the sulfur atom of the thiourea, as hydrogen bond acceptors.

Based on studies of similar compounds, it is anticipated that both intramolecular and intermolecular hydrogen bonds would be significant features of its structure. nih.gov For instance, an intramolecular hydrogen bond between one of the thiourea N-H groups and a carbonyl oxygen could lead to the formation of a pseudo-ring, which would stabilize the molecular conformation. nih.gov Intermolecular hydrogen bonds would then link the individual molecules into more complex one-, two-, or three-dimensional networks, defining the crystal packing motif. researchgate.netnih.gov Without experimental crystallographic data, the specific hydrogen bonding patterns and the resulting crystal packing architecture of this compound remain a matter of speculation.

Biological Activity and Mechanistic Pathways of Methyl 2 3 Benzoylthioureido Benzoate

In Vitro Bioactivity Profiling and Molecular Target Identification

Thiourea (B124793) derivatives, including benzoylthiourea (B1224501) compounds, represent a class of organic molecules that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov These compounds are recognized for their potential as antibacterial, antifungal, antiviral, and anticancer agents. nih.govnih.govresearchgate.net The biological efficacy of thiourea derivatives is often attributed to the presence of the C=S and N-H functional groups, which can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. biointerfaceresearch.com

In the context of anticancer activity, various benzoylthiourea derivatives have demonstrated notable cytotoxicity against a range of cancer cell lines. For instance, studies on 1-benzoyl-3-methylthiourea derivatives have shown potent cytotoxic effects against HeLa cancer cell lines, with IC50 values significantly lower than the standard drug hydroxyurea. researchgate.net Specifically, 1-(4-Nitrobenzoyl-3-methylthiourea) exhibited the highest activity among the tested compounds. researchgate.net The anticancer potential of thiourea derivatives has been observed against various cancer types, including breast, colon, and liver cancers. tjnpr.org

The molecular targets for these compounds are diverse. One of the key targets identified for some benzoylthiourea derivatives is ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells. unair.ac.id Molecular docking studies have suggested that these compounds can act as inhibitors of this enzyme. unair.ac.id Another significant target is the epidermal growth factor receptor (EGFR), a protein often implicated in the development of solid tumors. biointerfaceresearch.comnih.gov Certain thiourea derivatives bearing a benzodioxole moiety have shown inhibitory activity against EGFR. nih.gov Furthermore, DNA gyrase, an essential enzyme for bacterial DNA replication, has been identified as a target for the antibacterial activity of some thiourea derivatives. nih.govnih.gov

The following table summarizes the in vitro bioactivity of selected benzoylthiourea analogues.

| Compound/Analogue | Cell Line/Target | Bioactivity (IC50/MIC) | Reference |

| 1-benzoyl-3-methyl thiourea derivatives | HeLa | 160–383 µg/mL | researchgate.net |

| 1-(4-Nitrobenzoyl-3-methylthiourea) | HeLa | 160 µg/mL | researchgate.net |

| Fluoro-substituted benzoylthiourea derivatives | E. coli, P. aeruginosa | Active | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116, HepG2, MCF7 | 1.11, 1.74, 7.0 µM | nih.gov |

Enzymatic Inhibition and Activation Mechanisms at the Molecular Level

The mechanism of action for many benzoylthiourea derivatives involves the inhibition of key enzymes essential for cell survival and proliferation. As mentioned, ribonucleotide reductase is a significant target. The inhibition of this enzyme disrupts the supply of deoxynucleotides, thereby halting DNA synthesis and cell division, a critical process for rapidly dividing cancer cells. unair.ac.id

Another well-studied enzymatic target is urease. Certain benzoylthiourea derivatives have shown the ability to fit into the urease binding pocket, establishing interactions that inhibit the enzyme's active site. biointerfaceresearch.com The interaction is often characterized by hydrophobic contacts and arene-arene interactions with amino acid residues like methionine. biointerfaceresearch.com

In the context of antibacterial activity, DNA gyrase B is a prime target. Molecular docking studies have revealed that benzoylthiourea analogues can bind to this enzyme, suggesting that the inhibition of DNA replication is a potential mechanism for their antibacterial effects. nih.govnih.gov The binding is often facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. fip.org For example, docking studies have shown that 1,3-dibenzoylthiourea exhibits a higher binding affinity for PBP2a and FaBH compared to their native ligands. fip.org

Furthermore, some thiourea derivatives have been investigated as inhibitors of other enzymes, such as α-glucosidase, which is relevant in the context of diabetes. researchgate.net The ability of the thiourea scaffold to form stable hydrogen bonds is a key factor in its interaction with various enzymes. nih.gov

The table below details the enzymatic inhibition by some benzoylthiourea analogues.

| Analogue | Enzyme Target | Inhibition Mechanism/Key Interactions | Reference |

| 1-benzoyl-3-methylthiourea derivatives | Ribonucleotide Reductase | Inhibitor, lower binding energy than hydroxyurea | unair.ac.id |

| Benzoylthiourea derivative 16 | Urease | Fits into binding pocket, hydrophobic and arene-arene interactions | biointerfaceresearch.com |

| 1,3-dibenzoylthiourea (DBTU) | PBP2a, FaBH | Higher binding affinity than native ligands | fip.orgresearchgate.net |

| Thiourea derivatives | α-glucosidase | Competitive inhibition | researchgate.net |

Cellular Interactions and Intracellular Fate Studies

The journey of a drug from the extracellular environment to its intracellular target is a complex process that significantly influences its efficacy. For anticancer agents like benzoylthiourea derivatives, cellular uptake, distribution, and metabolism are critical determinants of their therapeutic potential.

The entry of drugs into a cell can occur through various mechanisms, including passive diffusion across the cell membrane or via transporter proteins such as solute carriers (SLC). cancerworld.net The lipophilicity of a compound plays a crucial role in its ability to passively diffuse through the lipid bilayer of the cell membrane. mdpi.com Once inside the cell, the drug may be subject to efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, which can actively transport the drug out of the cell, leading to drug resistance. cancerworld.netmdpi.com

The intracellular fate of a compound is also governed by metabolic enzymes, such as cytochrome P450 (CYP) enzymes, which are abundant in the endoplasmic reticulum of tumor cells. cancerworld.net These enzymes can metabolize the drug into inactive forms, reducing its effective concentration at the target site.

For targeted drug delivery systems like antibody-drug conjugates (ADCs), the internalization process is often receptor-mediated, occurring through pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or pinocytosis. nih.govresearchgate.net Following internalization, these conjugates are typically trafficked to lysosomes, where the active drug is released. nih.gov While Methyl 2-(3-benzoylthioureido)benzoate is a small molecule and not an ADC, the principles of intracellular trafficking and the challenges of overcoming cellular defense mechanisms are relevant.

Computational Approaches to Ligand-Receptor Binding and Molecular Docking

Computational methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a receptor. nih.gov These studies provide valuable insights into the potential mechanism of action of a compound and guide the design of more potent analogues.

For benzoylthiourea derivatives, molecular docking studies have been instrumental in identifying and validating potential biological targets. As previously noted, ribonucleotide reductase has been identified as a likely target for the anticancer activity of 1-benzoyl-3-methylthiourea derivatives based on docking simulations that showed favorable binding energies compared to the known inhibitor hydroxyurea. unair.ac.id

Similarly, the antibacterial activity of thiourea derivatives has been rationalized through docking studies with DNA gyrase B. nih.govnih.gov These studies have shown that the compounds can fit into the ATP-binding pocket of the enzyme, forming hydrogen bonds with key residues such as Asn46, Gly77, and Ile78. nih.govnih.gov The docking scores from these simulations often correlate with the experimentally observed antimicrobial activity. nih.gov

Molecular docking has also been used to explore the binding of thiourea derivatives to other cancer-related proteins. For example, N-benzoyl-N'-naphthylthiourea and its derivatives have been docked against the HER-2 receptor, a key target in breast cancer therapy. benthamdirect.com The results indicated that several derivatives had lower binding energy (rerank scores) than the parent compound, suggesting potentially greater activity. benthamdirect.com In another study, thiourea benzamide (B126) derivatives and their metal complexes were docked against the progesterone (B1679170) receptor (PR) and Akt protein, both implicated in breast cancer, with the platinum complex showing stronger interactions. tjnpr.orgresearchgate.net

The table below presents a summary of molecular docking studies on benzoylthiourea analogues.

| Analogue | Receptor Target | Key Predicted Interactions | Reference |

| 1-benzoyl-3-methylthiourea derivatives | Ribonucleotide Reductase | Lower ΔG (binding energy) than hydroxyurea | unair.ac.id |

| Fluorinated benzoylthiourea derivatives | E. coli DNA Gyrase B | Hydrogen bonds with ASN 46, ILE 78, GLY 77 | nih.gov |

| 1-allyl-3-benzoylthiourea analogues | DNA Gyrase Subunit B | Good affinity to the receptor, comparable to clorobiocin | nih.gov |

| N-benzoyl-N'-naphthylthiourea derivatives | HER-2 Receptor | Lower rerank scores than the parent compound | benthamdirect.com |

| Thiourea benzamide Pt complex | Progesterone Receptor (PR), Akt | Stronger interactions than the ligand and Cu complex | tjnpr.orgresearchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzoylthiourea derivatives, SAR studies have provided valuable insights into the features that contribute to their anticancer and antimicrobial properties.

The nature and position of substituents on the aromatic rings of benzoylthiourea derivatives have a significant impact on their activity. For instance, the presence of electron-withdrawing groups, such as nitro (NO2) or chloro (Cl) groups, on the benzoyl ring has been shown to enhance the anticancer activity of 1-benzoyl-3-methylthiourea derivatives against HeLa cells. researchgate.net Similarly, studies on S-benzylisothiourea derivatives revealed that a 2,4-dichloro substitution on the benzyl (B1604629) group resulted in the most effective antibacterial activity against Gram-negative bacteria. nih.gov

The presence of fluorine atoms and their position on the phenyl ring of benzoylthiourea derivatives have also been shown to be important for their antimicrobial activity. nih.gov Compounds with a single fluorine atom on the phenyl ring exhibited the best antibacterial effect, while those with three fluorine atoms showed the most intensive antifungal activity. nih.gov

The incorporation of different moieties into the thiourea scaffold can also modulate biological activity. For example, incorporating an n-heptane aliphatic substitution in thioureido-benzenesulfonamides resulted in the highest activity across several cancer cell lines. nih.gov The replacement of the urea (B33335) oxygen with a sulfur atom to form a thiourea has been shown to be fundamental for the activity of certain compounds. nih.gov

The following table summarizes key SAR findings for benzoylthiourea analogues.

| Structural Modification | Effect on Activity | Reference |

| Electron-withdrawing groups (e.g., NO2, Cl) on the benzoyl ring | Enhanced anticancer activity | researchgate.net |

| 2,4-Dichloro substitution on the benzyl group of S-benzylisothiourea | Increased antibacterial activity | nih.gov |

| Single fluorine on the phenyl ring | Best antibacterial effect | nih.gov |

| Three fluorine atoms on the phenyl ring | Most intensive antifungal activity | nih.gov |

| n-heptane aliphatic substitution in thioureido-benzenesulfonamides | Highest anticancer activity | nih.gov |

Coordination Chemistry of Methyl 2 3 Benzoylthioureido Benzoate As a Ligand

Ligand Characteristics and Potential Coordination Modes

Methyl 2-(3-benzoylthioureido)benzoate is a polyfunctional ligand from the acylthiourea family, possessing multiple potential donor sites that make it a versatile coordinating agent in inorganic chemistry. Its structure features a combination of hard donor atoms (oxygen and nitrogen) and a soft donor atom (sulfur), allowing for coordination with a wide range of metal ions. The primary coordination sites are the thiocarbonyl sulfur atom (S1), the carbonyl oxygen atom of the benzoyl group (O1), and the two nitrogen atoms of the thiourea (B124793) bridge (N1 and N2).

The ligand's conformation is a critical aspect of its coordination behavior. Studies on analogous compounds, such as methyl 2-(3-benzoylthioureido)acetate, reveal that the molecule often adopts a cis-trans configuration with respect to the C-N bonds of the thiourea moiety. nih.gov The conformation can be stabilized by intramolecular hydrogen bonds, typically forming a pseudo-six-membered ring between an N-H proton and the benzoyl oxygen (N-H···O). nih.govresearchgate.net This pre-organized conformation makes the sulfur and oxygen atoms readily available for chelation.

The potential coordination modes of this compound include:

Monodentate Coordination: The ligand can bind to a metal center through its soft thiocarbonyl sulfur atom, which is a common mode for simple thiourea derivatives.

Bidentate S,O-Chelation: This is a highly favorable coordination mode where the ligand acts as a bidentate chelating agent, using the thiocarbonyl sulfur and the benzoyl carbonyl oxygen. This forms a stable six-membered chelate ring. This mode is frequently observed in complexes with similar benzoylthiourea (B1224501) ligands. researchgate.net

Bridging Coordination: The ligand can act as a bridge between two or more metal centers, potentially using the sulfur atom in a µ2-bridging mode or involving other donor atoms to create polymeric structures.

The ester group attached to the benzoate (B1203000) ring is generally considered a weak coordination site and typically does not participate in bonding to the metal ion. The specific coordination mode adopted is influenced by several factors, including the electronic and steric properties of the metal ion, the reaction conditions, and the presence of co-ligands. rsc.org

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically follows a direct reaction between the ligand and a suitable metal salt in an organic solvent. chemmethod.com The general synthetic procedure involves dissolving the ligand in a solvent such as ethanol, methanol, or acetonitrile. chemmethod.comchemmethod.com A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) is then added, often in a 1:1 or 2:1 ligand-to-metal molar ratio. chemmethod.comresearchgate.net The reaction mixture is commonly heated under reflux for several hours to facilitate complex formation. chemmethod.comrdd.edu.iq Upon cooling, the solid metal complex often precipitates and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum or in an oven at a moderate temperature. chemmethod.com

A comprehensive suite of analytical and spectroscopic techniques is employed to confirm the formation and elucidate the structure of the resulting complexes:

Elemental Analysis (C, H, N, S): Determines the empirical formula of the complex and confirms the ligand-to-metal stoichiometry. researchgate.net

Molar Conductivity Measurements: These measurements, typically performed in solvents like DMF or DMSO, help determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are part of the coordination sphere. chemmethod.com

Infrared (FT-IR) Spectroscopy: Used to identify the ligand's coordination sites by observing shifts in the vibrational frequencies of key functional groups (C=O, C=S, N-H) upon complexation. researchgate.net

UV-Visible Spectroscopy: Provides information on the electronic transitions within the complex, which helps in deducing the coordination geometry of the central metal ion. researchgate.net

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Characterizes the diamagnetic complexes in solution, where shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding mode. chemmethod.comchemmethod.com

Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules. chemmethod.comchemmethod.com

Mass Spectrometry: Confirms the molecular weight of the complex. researchgate.net

Spectroscopic and Magnetic Properties of Coordination Compounds

The spectroscopic and magnetic properties of metal complexes containing this compound provide crucial information about the metal-ligand bonding and the geometry of the coordination sphere.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. In a typical S,O-bidentate coordination mode, the stretching vibration of the benzoyl carbonyl group, ν(C=O), shifts to a lower frequency (by 20-50 cm⁻¹) compared to the free ligand, indicating its coordination to the metal. Simultaneously, the thioamide band, which has significant ν(C=S) character, also shows a shift to a lower wavenumber, confirming the involvement of the sulfur atom in bonding. The ν(N-H) bands may also shift or broaden upon complexation. researchgate.netresearchgate.net

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes are dominated by ligand-based π→π* and n→π* transitions at higher energies and, for transition metal complexes, d-d transitions or ligand-to-metal charge transfer (LMCT) bands at lower energies. researchgate.netresearchgate.net The position and intensity of the d-d bands are particularly useful for inferring the coordination geometry. For instance, Ni(II) complexes may exhibit distinct spectral patterns for square planar versus octahedral geometries.

Magnetic Properties: Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (µ_eff) of the complexes, which reveals the number of unpaired electrons on the metal ion. This information is vital for determining the oxidation state and the coordination environment of the metal. For example, an octahedral Co(II) (d⁷) complex would be expected to have a magnetic moment in the range of 4.3-5.2 B.M., while a square planar Ni(II) (d⁸) complex would be diamagnetic (µ_eff ≈ 0 B.M.), and an octahedral Ni(II) complex would be paramagnetic with µ_eff ≈ 2.8-3.4 B.M. researchgate.net

Table 1: Typical Spectroscopic Data for Benzoylthiourea Ligands and Their Metal Complexes

| Compound Type | Key IR Band | Typical Frequency (cm⁻¹) | Shift upon S,O-Coordination | Typical UV-Vis Bands (Transition) |

|---|---|---|---|---|

| Free Ligand | ν(N-H) | 3150-3300 | - | 280-350 nm (π→π, n→π) |

| Free Ligand | ν(C=O) | ~1670 | - | |

| Free Ligand | ν(C=S) | ~850 | - | - |

| Metal Complex | ν(C=O) | ~1630 | Negative shift (Δν ≈ 40 cm⁻¹) | - |

| Metal Complex | ν(C=S) | ~820 | Negative shift (Δν ≈ 30 cm⁻¹) | 400-700 nm (d-d or LMCT) |

| Metal Complex | ν(M-O), ν(M-S) | 400-600 | New bands appear |

Crystallographic Analysis of Metal-Ligand Geometries and Supramolecular Architectures

Single-crystal X-ray diffraction provides the most definitive structural information for metal complexes of this compound. This technique allows for the precise determination of bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Metal-Ligand Geometries: While no crystal structures of metal complexes with the exact title ligand are publicly available, data from closely related structures, such as those with other acylthiourea or benzoate ligands, allow for reliable predictions. researchgate.netmdpi.comnih.gov Depending on the metal ion and stoichiometry, several geometries are possible:

Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II) in a 1:2 metal-to-ligand ratio, with the ligand acting as a monobasic bidentate S,O-donor.

Tetrahedral: Possible for d¹⁰ ions like Zn(II) or Cd(II), especially in complexes of the type [ML₂]. nih.gov

Octahedral: Common for many transition metals like Co(II), Ni(II), and Mn(II), which can be achieved in [ML₂] type complexes by axial coordination of solvent molecules or in [ML₂(H₂O)₂] formulations. researchgate.net

Table 2: Representative Crystallographic Data for Related Metal Complexes

| Complex Type | Metal Ion | Coordination Geometry | Typical M-S Bond Length (Å) | Typical M-O Bond Length (Å) |

|---|---|---|---|---|

| [Ni(L)₂] | Ni(II) | Square Planar | 2.15 - 2.25 | 1.85 - 1.95 |

| [Cu(L)₂] | Cu(II) | Distorted Square Planar | 2.20 - 2.30 | 1.90 - 2.00 |

| [Zn(L)₂] | Zn(II) | Tetrahedral | 2.25 - 2.40 | 1.95 - 2.10 |

| [Co(L)₂(H₂O)₂] | Co(II) | Octahedral | 2.30 - 2.45 | 2.05 - 2.20 |

Theoretical Investigations of Electronic Structure and Bonding in Complexes

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental data and provide deeper insight into the coordination chemistry of this compound complexes. mdpi.com

Geometric and Electronic Structure: DFT calculations can be used to optimize the molecular geometries of the complexes. The resulting theoretical bond lengths and angles can be compared with experimental X-ray diffraction data (when available) to validate the computational model. researchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. In a typical complex, the HOMO may have significant character from the sulfur and π-system of the ligand, while the LUMO is often centered on the metal d-orbitals or the ligand's π* system. The HOMO-LUMO energy gap is a key parameter related to the chemical reactivity and electronic transitions of the complex. researchgate.net

Bonding Analysis: Theoretical investigations can quantify the nature of the metal-ligand bond. Natural Bond Orbital (NBO) analysis, for instance, can elucidate the donor-acceptor interactions between the ligand's lone pairs (on S and O) and the vacant orbitals of the metal center. This provides a quantitative measure of the covalent character and strength of the coordination bonds.

Simulation of Properties: Computational chemistry allows for the simulation of various properties that can be directly compared with experimental results. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, helping to assign the observed UV-Vis bands to specific electronic transitions (e.g., d-d, LMCT). mdpi.com Similarly, the calculation of vibrational frequencies can aid in the assignment of complex IR spectra, confirming the coordination mode by predicting the shifts in ν(C=O) and ν(C=S) frequencies upon complexation.

Theoretical and Computational Chemistry Studies on Methyl 2 3 Benzoylthioureido Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

No dedicated Density Functional Theory (DFT) studies for Methyl 2-(3-benzoylthioureido)benzoate have been identified. Such a study would typically involve the optimization of the molecule's three-dimensional geometry to find its most stable conformation.

From these calculations, a variety of electronic properties and reactivity descriptors could be determined. While general DFT studies on other benzoylthiourea (B1224501) derivatives have been performed, the specific values for this compound are not available. chemscene.com

A hypothetical data table for such findings would include:

| Parameter | Calculated Value |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Dynamics (MD) Simulations of Solution Behavior and Intermolecular Interactions

There are no published Molecular Dynamics (MD) simulation studies specifically for this compound. MD simulations would provide insights into the dynamic behavior of the compound in a solution, illustrating how it interacts with solvent molecules and with other molecules of its kind. These simulations could reveal information about conformational changes, solvation shells, and potential aggregation behavior over time.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound have not been developed in the available literature. QSAR studies on other series of thiourea (B124793) derivatives have been conducted to correlate their structural features with biological activities. These studies often use descriptors derived from computational chemistry, such as electronic and steric parameters, to predict the activity of new compounds.

A representative QSAR model is often expressed as an equation, for which no specific instance exists for this compound.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

A Frontier Molecular Orbital (FMO) analysis for this compound is not available in current research. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity.

An electrostatic potential (ESP) map would complement the FMO analysis by visualizing the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. While the principles of FMO and ESP are well-established, their specific application to this compound has not been documented.

A data table for FMO analysis would typically present the following information:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Reactivity, Chemical Transformations, and Derivatization of Methyl 2 3 Benzoylthioureido Benzoate

Studies on Chemical Stability and Degradation Pathways

While specific degradation pathway studies for Methyl 2-(3-benzoylthioureido)benzoate are not extensively detailed in the available literature, its stability can be inferred from the conditions under which it and its analogs are synthesized and reacted. The core thiourea (B124793) linkage is generally stable, with syntheses often involving heating under reflux in solvents like acetone (B3395972) for several hours. researchgate.netunifi.it

Potential degradation pathways would likely involve the hydrolysis of its most susceptible functional groups:

Ester Hydrolysis : The methyl ester group can be hydrolyzed under basic conditions, such as with sodium hydroxide (B78521) in a methanol/water solvent system, to yield the corresponding carboxylate (sodium 2-(3-benzoylthioureido)benzoate) and methanol. wikipedia.orgchemspider.com Acidification would then produce the carboxylic acid. The parent compound, methyl benzoate (B1203000), is known to hydrolyze over time to form benzoic acid. scentree.co

Amide/Thiourea Bond Cleavage : More forceful conditions, such as strong acid or base hydrolysis over extended periods, could potentially cleave the amide and thiourea C-N bonds.

The compound is a solid, and like many organic solids, it is considered stable under standard storage conditions, though it should be kept away from strong acids, bases, and oxidizing agents to prevent chemical decomposition. scbt.com The degradation of related benzothiazole (B30560) compounds, which are structurally different but also contain sulfur and nitrogen, has been studied, revealing pathways like methylation of the thiol group and hydroxylation of the benzene (B151609) ring, though these specific pathways may not be directly applicable to the open-chain thiourea structure of the title compound. ethz.ch

Nucleophilic and Electrophilic Reactivity Investigations

The molecule possesses several sites that can react with either nucleophiles or electrophiles.

Nucleophilic Reactivity: The primary nucleophilic centers are the sulfur and nitrogen atoms of the thiourea linkage. The sulfur atom, in particular, can react with electrophiles. In analogous thiourea-containing compounds, the sulfur atom can be methylated. ethz.ch The nitrogen atoms also possess lone pairs, but their nucleophilicity is tempered by delocalization into the adjacent carbonyl and thiocarbonyl groups.

Electrophilic Reactivity: The compound has multiple electrophilic sites susceptible to nucleophilic attack:

Ester Carbonyl Carbon : This is a classic electrophilic center, readily attacked by nucleophiles like hydroxide ions during hydrolysis. wikipedia.orgchemspider.com

Benzoyl Carbonyl Carbon : The carbonyl carbon of the benzoyl group is another electrophilic site.

Thiocarbonyl Carbon : The carbon of the C=S group is electrophilic and can be attacked by nucleophiles.

Aromatic Rings : The two benzene rings can undergo electrophilic aromatic substitution. The reactivity of each ring is governed by the attached substituents.

The benzoate ring contains a deactivating, meta-directing methyl ester group and an activating, ortho-, para-directing thioureido group (-NH-). The interplay of these effects determines the position of substitution.

The benzoyl ring is deactivated by the carbonyl group, which directs incoming electrophiles to the meta position.

A common example of this type of reaction is nitration. The nitration of the parent methyl benzoate molecule with a mixture of nitric and sulfuric acids results in the formation of methyl 3-nitrobenzoate, demonstrating the deactivating and meta-directing effect of the ester group. rsc.orgaiinmr.comyoutube.com

A summary of the key reactive sites is presented in the table below.

| Reactive Site | Type of Reactivity | Potential Reactions |

| Benzoate Ring | Electrophilic | Nitration, Halogenation, Friedel-Crafts |

| Benzoyl Ring | Electrophilic | Nitration, Halogenation, Friedel-Crafts |

| Ester Carbonyl (C=O) | Electrophilic | Nucleophilic Acyl Substitution (e.g., Hydrolysis) |

| Benzoyl Carbonyl (C=O) | Electrophilic | Nucleophilic Addition |

| Thiocarbonyl (C=S) | Electrophilic | Nucleophilic Addition |

| Thiourea N-H groups | Acidic / Nucleophilic | Deprotonation, Alkylation |

| Thiourea Sulfur (S) | Nucleophilic | Alkylation, Oxidation |

Synthesis of Functionalized Derivatives for Specific Research Applications

This compound serves as a template for synthesizing a wide array of functionalized derivatives, primarily for biological screening. Research has focused on modifying both the benzoyl and the benzoate portions of the molecule to explore structure-activity relationships, particularly in the development of carbonic anhydrase inhibitors. researchgate.netnih.gov

The general synthetic strategy allows for high modularity:

Variation of the Benzoyl Group : By starting with different substituted benzoyl chlorides (e.g., 3-chloro, 3,4-dichloro, 4-methyl), a variety of derivatives can be produced. nih.gov

Variation of the Amine Component : The methyl 2-aminobenzoate (B8764639) starting material can be replaced with other aromatic amines, such as sulfanilamide (B372717) or 4-aminobenzoic acid, to generate different classes of compounds. researchgate.netunifi.it

The table below details examples of derivatives synthesized using this benzoylthioureido scaffold.

| Starting Benzoyl Chloride | Starting Amine | Derivative Type | Reference |

| 3-Chlorobenzoyl chloride | Sulfanilamide | Benzenesulfonamide derivative | nih.gov |

| 3,4-Dichlorobenzoyl chloride | 4-Aminobenzoic acid | Benzoic acid derivative | nih.gov |

| 3-Bromobenzoyl chloride | Ethyl 4-aminobenzoate | Ethyl benzoate derivative | nih.gov |

| 2-Methoxy-4-nitrobenzoyl chloride | Sulfanilamide | Benzenesulfonamide derivative | researchgate.net |

| 2-Methoxy-4-nitrobenzoyl chloride | 4-Aminobenzoic acid | Benzoic acid derivative | researchgate.net |

Investigation of Reaction Mechanisms for Derivatization and Transformation

The primary mechanism for the synthesis and derivatization of this compound and its analogs is a two-step, one-pot process. researchgate.netunifi.it

Mechanism of Synthesis:

Formation of Benzoyl Isothiocyanate : The reaction is initiated by the conversion of a substituted benzoyl chloride into the corresponding benzoyl isothiocyanate. This is achieved by reacting the benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), in a solvent like acetone. The chloride ion is displaced by the thiocyanate ion.

Nucleophilic Attack by Amine : The freshly prepared benzoyl isothiocyanate is not isolated. The amine component, methyl 2-aminobenzoate, is added to the reaction mixture. The nucleophilic amino group (-NH₂) attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction forms the final N-benzoyl-N'-arylthiourea linkage.

The mechanism for transformations like electrophilic substitution follows well-established pathways. For the nitration of one of the aromatic rings, the mechanism proceeds as follows:

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

Nucleophilic Attack by the Aromatic Ring : The π-electron system of one of the benzene rings acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. aiinmr.com

Restoration of Aromaticity : A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom that bears the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. aiinmr.com

Academic and Research Applications of Methyl 2 3 Benzoylthioureido Benzoate

Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of Methyl 2-(3-benzoylthioureido)benzoate, featuring a combination of hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), as well as aromatic rings, provides a strong foundation for its participation in supramolecular chemistry and self-assembly. These non-covalent interactions are crucial in directing the formation of ordered, higher-order structures from individual molecules.

Application as a Ligand Scaffold in Catalysis Research

The benzoylthiourea (B1224501) moiety within this compound presents an excellent scaffold for the development of ligands in catalysis. The presence of multiple donor atoms, specifically nitrogen, oxygen, and sulfur, allows for versatile coordination to a wide range of metal centers. This coordination can occur in a monodentate fashion, typically through the sulfur atom, or in a bidentate manner, involving both the sulfur and the carbonyl oxygen atom to form a stable chelate ring.

This chelating ability is of significant interest in the design of homogeneous catalysts. By coordinating with transition metals such as palladium, platinum, rhodium, and copper, these ligands can influence the electronic and steric environment around the metal center. This, in turn, can modulate the catalytic activity and selectivity of the resulting complex. For example, palladium(II) complexes of N,N-disubstituted-N'-benzoylthioureas have demonstrated efficiency as catalysts in Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in organic synthesis. The specific substituents on the benzoylthiourea backbone, such as the methyl benzoate (B1203000) group in the title compound, can be systematically varied to fine-tune the catalytic performance for specific applications.

Utilization in the Development of Advanced Materials and Sensors

The structural and electronic properties of this compound and its derivatives make them promising candidates for the development of advanced materials and sensors. The thiourea (B124793) functional group is known for its ability to interact with various metal ions, making it a valuable component in chemosensors.

Research into thiourea derivatives has demonstrated their utility as fluorescent sensors for the detection of heavy metal ions, such as mercury(II), in aqueous environments. The binding of the metal ion to the thiourea group can lead to a detectable change in the fluorescence of the molecule, allowing for sensitive and selective detection. Furthermore, the incorporation of such ligands into coordination polymers can lead to materials with interesting photoluminescent properties. While direct studies on this compound in this context are limited, the fundamental characteristics of its functional groups suggest a strong potential for its application in the design of novel sensors and luminescent materials.

Contribution as a Lead Compound or Scaffold in Early-Stage Drug Discovery Research

The benzoylthioureido scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes this compound a valuable starting point for the design and synthesis of new therapeutic agents.

A significant area of investigation for benzoylthiourea derivatives is their activity as enzyme inhibitors. For instance, a number of N-benzoylthiourea derivatives have been synthesized and evaluated for their inhibitory activity against carbonic anhydrases, a family of enzymes implicated in various diseases, including glaucoma and cancer. One study on benzoylthioureido phenyl derivatives reported compounds with significant inhibitory activity against human carbonic anhydrase isoforms I and II. Although this study did not specifically test this compound, it highlights the potential of this structural class. The general structure of these inhibitors involves a central benzoylthioureido core with various substituents to modulate activity and selectivity.

The following table summarizes the inhibitory activity of some benzoylthioureido derivatives against carbonic anhydrase isoforms, illustrating the potential of this compound class.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 4a | 40.4 | 65.8 | >10000 | >10000 |

| 4b | 55.2 | 80.1 | >10000 | >10000 |

| 4c | 68.7 | 95.3 | >10000 | >10000 |

| 12a | 67.6 | 110.5 | >10000 | >10000 |

| 12c | 91.0 | 150.2 | >10000 | >10000 |

| Data adapted from a study on benzoylthioureido phenyl derivatives as carbonic anhydrase inhibitors. |

Beyond enzyme inhibition, benzoylthiourea derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The specific substitution pattern on the aromatic rings and the thiourea nitrogen atoms plays a crucial role in determining the potency and spectrum of activity.

Probing Biological Pathways through Chemical Biology Tools

Given its potential as an enzyme inhibitor, this compound can serve as a valuable chemical tool for probing biological pathways. By selectively inhibiting a specific enzyme, researchers can study the downstream effects of that inhibition on cellular processes, helping to elucidate the enzyme's role in both normal physiology and disease states.

For example, if this compound or a closely related analog were found to be a potent and selective inhibitor of a particular carbonic anhydrase isoform, it could be used to investigate the specific functions of that isoform in different tissues and cellular compartments. This could involve treating cells or model organisms with the compound and observing changes in pH regulation, ion transport, or other metabolic pathways. Such studies are essential for validating new drug targets and for understanding the complex networks that govern cellular function. The ability to synthesize a library of related compounds by modifying the substituents on the benzoylthiourea scaffold further enhances the utility of this class of molecules as chemical probes, allowing for the systematic investigation of structure-activity relationships.

Future Research Directions and Emerging Trends for Methyl 2 3 Benzoylthioureido Benzoate

Exploration of Novel Biological Targets and Mechanistic Insights

Future investigations into Methyl 2-(3-benzoylthioureido)benzoate will likely concentrate on identifying and validating novel biological targets to expand its therapeutic applicability. While the broader class of benzoylthiourea (B1224501) derivatives has been explored for activities such as antimicrobial and anticancer effects, the specific molecular interactions of this compound remain largely uncharacterized. researchgate.netresearchgate.net A pivotal area of research will be the elucidation of its mechanism of action against various targets.

Key research endeavors will likely include:

Broad-Spectrum Bioactivity Screening: Systematic screening of this compound against a wide array of biological targets, including various enzymes, receptors, and ion channels, is a crucial first step. This could uncover previously unknown therapeutic potentials.

Target Deconvolution Studies: For any identified bioactivity, pinpointing the specific molecular target is paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches will be instrumental in isolating and identifying the cellular components with which the compound interacts.

Enzyme Inhibition Assays: Given that thiourea (B124793) derivatives have shown potential as enzyme inhibitors, future studies could focus on assessing the inhibitory activity of this compound against clinically relevant enzymes. researchgate.net For instance, the inhibition of cyclooxygenase-2 (COX-2) is a known mechanism for some N-benzoylthiourea derivatives, suggesting a potential avenue for anti-inflammatory applications. researchgate.net

Elucidation of Signaling Pathways: Understanding how the compound modulates cellular signaling pathways upon target engagement is critical. This involves investigating downstream effects on protein expression, phosphorylation cascades, and other cellular processes to build a comprehensive mechanistic picture. Research into other thiourea derivatives has indicated that they can influence pathways involved in cancer cell proliferation and survival. nih.gov

Development of Asymmetric Synthesis and Chiral Derivatives

The introduction of chirality into a molecule can have profound effects on its biological activity, often leading to enhanced potency and selectivity for a specific enantiomer. The development of asymmetric synthetic routes to produce enantiomerically pure chiral derivatives of this compound is a significant and promising research direction.

Future efforts in this area are expected to involve:

Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of the synthesis of this compound precursors or the final compound itself. rsc.org

Synthesis of Chiral Precursors: Developing efficient methods for the asymmetric synthesis of chiral building blocks that can then be incorporated into the this compound scaffold.

Stereoselective Bioactivity Evaluation: Once chiral derivatives are synthesized, it will be essential to evaluate their biological activities separately. This will determine if one enantiomer is more active or has a different pharmacological profile than the other, which is a common phenomenon for chiral drugs.

Structural and Conformational Analysis: Detailed structural studies, such as X-ray crystallography and NMR spectroscopy, of the chiral derivatives will be necessary to understand the three-dimensional arrangement of atoms and how this influences their interaction with biological targets. researchgate.net

Integration into Multi-Component Systems for Advanced Functionalities

The unique structural features of this compound, particularly the presence of multiple donor atoms (N, O, S), make it an attractive candidate for integration into more complex multi-component systems. researchgate.net This can lead to the development of materials and molecular assemblies with advanced functionalities.

Emerging trends in this domain include:

Coordination Chemistry and Metal Complexes: The thiourea moiety is known to coordinate with a variety of metal ions. uzh.ch Future research will likely explore the synthesis and characterization of metal complexes of this compound. These complexes could exhibit novel catalytic, magnetic, or photophysical properties. Some benzoylthiourea derivatives and their cobalt complexes have already demonstrated antibacterial activities. researchgate.net

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct well-defined supramolecular architectures. nih.gov This could lead to the development of sensors, molecular switches, or drug delivery systems.

Functionalized Materials: The impregnation of this compound or its derivatives onto solid supports, such as bamboo charcoal, has been explored as a method to create functional materials for applications like wastewater treatment. uitm.edu.my Further research could expand this to other materials and applications, including heterogeneous catalysis and chromatography.

Advanced Computational Modeling for Predictive Research

In silico methods are becoming increasingly indispensable in modern chemical research, offering a way to predict molecular properties and guide experimental work. Advanced computational modeling will play a crucial role in accelerating the discovery and development of new applications for this compound.

Key areas for computational investigation include:

Molecular Docking Studies: These simulations can predict the binding affinity and orientation of this compound and its derivatives to the active sites of various biological targets. nih.gov This can help in prioritizing compounds for synthesis and experimental testing. For example, docking studies have been used to predict the antimicrobial activity of new benzoylthiourea derivatives against Escherichia coli DNA gyrase B. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating structural features with biological activity, QSAR models can be developed to predict the potency of new, unsynthesized derivatives. This allows for the rational design of more effective compounds.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This provides fundamental insights into its chemical behavior and can help in understanding its interaction with other molecules.

Pharmacokinetic and Toxicity Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. researchgate.net This early assessment of drug-like properties is crucial for identifying promising candidates for further development.

Challenges and Opportunities in Translating Research Findings

The translation of promising research findings from the laboratory to real-world applications is a complex and often challenging process. For this compound, several hurdles and opportunities lie on the path to potential clinical or industrial use.

Challenges:

Lack of Specific Biological Data: A significant challenge is the current scarcity of detailed biological data specifically for this compound. Most of the available information is for the broader class of benzoylthiourea derivatives.

Scalability of Synthesis: While laboratory-scale syntheses may be established, developing a cost-effective and scalable manufacturing process that is compliant with Good Manufacturing Practices (GMP) can be a major hurdle. nih.gov

Preclinical and Clinical Development: The journey through preclinical toxicology studies and subsequent clinical trials is long, expensive, and has a high rate of attrition. mdpi.com

Regulatory Hurdles: Navigating the complex regulatory landscape to gain approval for a new therapeutic agent or material is a significant challenge that requires extensive documentation and data. nih.gov

Opportunities:

Unmet Medical Needs: The continuous need for new drugs to treat diseases like cancer, and infectious diseases provides a strong impetus for the development of novel compounds like this compound. nih.gov

Interdisciplinary Collaboration: The multifaceted nature of translational research necessitates collaboration between chemists, biologists, pharmacologists, and clinicians. Such collaborations can foster innovation and accelerate progress.

Advances in Technology: Improvements in high-throughput screening, computational modeling, and synthetic chemistry provide powerful tools to overcome some of the traditional challenges in drug discovery and materials science.

Potential for Diverse Applications: The versatile structure of this compound opens up the possibility of applications beyond medicine, for instance, in agriculture or materials science, which may have different and potentially less stringent translational pathways. rsc.org

常见问题

Q. What are the established synthetic routes for Methyl 2-(3-benzoylthioureido)benzoate, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via nucleophilic addition of benzoylisothiocyanate to methyl 2-aminobenzoate derivatives. Key steps include:

- Using 1,4-dioxane as a solvent to enhance reactivity .

- Stirring at room temperature overnight to ensure complete coupling of the thioureido group .

- Isolation via ice/water precipitation to minimize side products . Yield optimization requires stoichiometric control of benzoylisothiocyanate and rigorous exclusion of moisture to prevent hydrolysis.

Q. What spectroscopic techniques are most effective for characterizing the thioureido functional group in this compound?

- FT-IR Spectroscopy : The thioureido group (-NH-CS-NH-) exhibits distinct stretching bands:

Q. How does the electronic environment of the benzoylthioureido group influence the compound's reactivity?

The electron-withdrawing benzoyl group stabilizes the thioureido moiety, enhancing its susceptibility to nucleophilic attack at the thiocarbonyl sulfur. This reactivity is critical in forming metal complexes or undergoing cyclization reactions, as observed in analogous thiourea derivatives .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in thioureido-substituted benzoates, and what are common refinement challenges?

- Procedure :

Grow crystals via slow evaporation in polar solvents (e.g., DMSO/EtOH mixtures).

Collect diffraction data using a Mo/Kα source (λ = 0.71073 Å) .

Refine using SHELXL (for small molecules) with constraints for disordered atoms .

- Challenges :

- Low-resolution data (<1.0 Å) may require TWINABS correction for twinning .

- High R-factors (>0.08) often arise from thermal motion in flexible thioureido groups .

Q. What strategies can mitigate byproduct formation during the coupling of benzoylisothiocyanate with methyl benzoate derivatives?

- Byproducts : Hydrolysis of benzoylisothiocyanate to benzamide under humid conditions.

- Mitigation :

- Use anhydrous solvents and inert atmosphere (N₂/Ar).

- Add molecular sieves to scavenge trace moisture .

- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) to isolate intermediates early .

Q. In crystallographic refinement using SHELXL, how should researchers handle disordered atoms or low-resolution data?

- Disordered Atoms : Apply PART and ISOR constraints to restrict thermal parameters .

- Low-Resolution Data :

| Parameter | Typical Value | Adjustment for Low Resolution |

|---|---|---|

| Data cutoff (I/σ) | >2.0 | Include weak reflections (I/σ >1.5) |

| ADPs | 0.05–0.10 Ų | Use SIMU and DELU restraints |

Data Contradiction Analysis

Q. How can conflicting NMR and X-ray data on thioureido conformation be reconciled?

- NMR may suggest rotational flexibility (averaged signals), while X-ray shows a fixed conformation due to crystal packing.

- Solution : Perform variable-temperature NMR to observe dynamic behavior and compare with DFT-calculated energy barriers .

Q. Why do HPLC purity assays occasionally conflict with elemental analysis results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。